4-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methyl-3-nitrobenzenesulfonate
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Overview
Description
4-[(E)-{[(4-METHOXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 4-METHYL-3-NITROBENZENE-1-SULFONATE is a complex organic compound characterized by its unique structure, which includes methoxyphenyl, formamido, and nitrobenzene sulfonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[(4-METHOXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 4-METHYL-3-NITROBENZENE-1-SULFONATE typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with 4-methoxyaniline to form an imine intermediate. This intermediate is then reacted with 4-methyl-3-nitrobenzenesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[(4-METHOXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 4-METHYL-3-NITROBENZENE-1-SULFONATE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The nitro group can be reduced to an amine.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of sulfonamide or sulfonate ester derivatives.
Scientific Research Applications
4-[(E)-{[(4-METHOXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 4-METHYL-3-NITROBENZENE-1-SULFONATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(E)-{[(4-METHOXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 4-METHYL-3-NITROBENZENE-1-SULFONATE involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved may include inhibition of metabolic enzymes or signaling proteins, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate
- 4-Methoxyphenethylamine
- 2-Methoxy-4-{(E)-[(4-methoxyphenyl)imino]methyl}phenol
Uniqueness
4-[(E)-{[(4-METHOXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 4-METHYL-3-NITROBENZENE-1-SULFONATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C22H19N3O7S |
---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
[4-[(E)-[(4-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methyl-3-nitrobenzenesulfonate |
InChI |
InChI=1S/C22H19N3O7S/c1-15-3-12-20(13-21(15)25(27)28)33(29,30)32-19-8-4-16(5-9-19)14-23-24-22(26)17-6-10-18(31-2)11-7-17/h3-14H,1-2H3,(H,24,26)/b23-14+ |
InChI Key |
MIHFCFGUHCXDCG-OEAKJJBVSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)OC)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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